molecular formula C10H6N4S B1482748 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098018-59-6

1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482748
CAS RN: 2098018-59-6
M. Wt: 214.25 g/mol
InChI Key: YFCONDZPPBSQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, also known as CTP, is a type of pyrazole-based compound that has been studied for its potential applications in various scientific research areas. This compound has been found to possess a wide variety of biochemical and physiological effects, and its synthesis method has been well-documented.

Scientific Research Applications

Chemical Synthesis and Biological Activity

1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that can serve as a key intermediate in the synthesis of various biologically active molecules. For instance, the transformation of pyrazole carbonitriles into tetrazoles has been explored for their potential as glycogen phosphorylase inhibitors, which could have implications for antihyperglycemic activity. This process involves cycloaddition reactions that lead to the formation of compounds with significant biological activity in vivo, including potential therapeutic applications for diabetes management through blood glucose level modulation (Kattimani et al., 2019).

Role in Organic Chemistry and Drug Development

The compound and its derivatives play a crucial role in organic chemistry, particularly in drug development. Through various chemical reactions, it can be transformed into structures that exhibit different biological activities. For example, thiophene derivatives synthesized from related compounds have been investigated for their anti-inflammatory properties, offering potential pathways for developing new therapeutic agents (Helal et al., 2015).

properties

IUPAC Name

1-(cyanomethyl)-3-thiophen-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4S/c11-2-3-14-6-9(5-12)10(13-14)8-1-4-15-7-8/h1,4,6-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCONDZPPBSQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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